2-Chloro-6-hydroxybenzaldehyde
Overview
Description
2-Chloro-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chromatographic Analyses : 2-Chloro-6-hydroxybenzaldehyde is used in gas-liquid chromatographic analyses. A study demonstrated the separation of chlorinated 4-hydroxybenzaldehydes, including this compound, using non-polar SE-30 capillary columns under various conditions. This highlights its application in analytical chemistry for separation and identification of compounds (Korhonen & Knuutinen, 1984).
Synthesis of 2-Alkenoylphenols : this compound reacts with internal and terminal alkynes, alkenes, or allenes to produce 2-alkenoylphenols, a process involving the cleavage of the aldehyde C–H bond. This synthesis, facilitated by a rhodium-based catalyst system, is significant in organic chemistry and pharmaceuticals (Kokubo et al., 1999).
Transformation by Anaerobic Bacteria : In environmental chemistry, this compound is studied for its transformation by metabolically stable anaerobic bacteria. These transformations involve oxidation and reduction of the aldehyde group, producing carboxylic acids and hydroxymethyl groups. This research is vital for understanding the environmental fate of halogenated aromatic aldehydes (Neilson et al., 1988).
Preparation of 2-Chloro-6-methylbenzoic Acid : In synthetic chemistry, this compound is a precursor in the preparation of 2-chloro-6-methylbenzoic acid. This process involves nucleophilic aromatic substitution and carbonylation, showcasing its utility in complex organic syntheses (Daniewski et al., 2002).
Catalysis and Synthesis of Heterocycles : Its role as a synthon in multicomponent reactions, particularly in the synthesis of heterocycles, is significant. Salicylaldehyde derivatives, including this compound, are widely used in pharmaceutical production (Heravi et al., 2018).
Antileishmanial Activity : this compound is used in synthesizing chalconoids with antileishmanial activity. These compounds have shown significant in vitro activity against Leishmania major, indicating its potential in medicinal chemistry (Nazarian et al., 2010).
Zinc Halide Template Effects : Its derivatives are used in the synthesis of Schiff-base macrocyclic complexes. The zinc complexes of these derivatives have been studied for their structural and spectral characteristics, showing the material science applications of this compound (Chen et al., 2014).
Synthesis of Hydroxybenzaldehydes : In organic synthesis, methods for synthesizing 4-hydroxybenzaldehyde, a related compound, are explored. Such syntheses are crucial for the production of fine chemicals and pharmaceutical intermediates (Zhang Guang-yu, 2001).
Safety and Hazards
2-Chloro-6-hydroxybenzaldehyde is classified as a combustible liquid. It can cause skin and eye irritation and may be harmful if inhaled. It may also cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-chloro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTWVXYIKIVAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336015 | |
Record name | 2-chloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-30-6 | |
Record name | 2-chloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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